6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-hydroxy-1,3-dihydro-2H-benzimidazol-2-one with cyclohexa-2,4-dien-1-one in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied . For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzimidazolinone: A benzimidazole derivative with similar structural features but different biological activities.
2-Hydroxybenzimidazole: Another benzimidazole derivative with hydroxyl substitution, known for its antimicrobial properties.
2-Oxobenzimidazole: A compound with a similar core structure but different functional groups, used in various chemical and biological applications.
Uniqueness
6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific structural features, such as the presence of both benzimidazole and cyclohexa-2,4-dien-1-one moieties. This unique structure contributes to its diverse chemical reactivity and biological activities, making it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
63899-55-8 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C13H10N2O2/c16-8-5-6-10-11(7-8)15-13(14-10)9-3-1-2-4-12(9)17/h1-7,16-17H,(H,14,15) |
InChI Key |
XQZWSEMYUBYURU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)O)O |
Origin of Product |
United States |
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